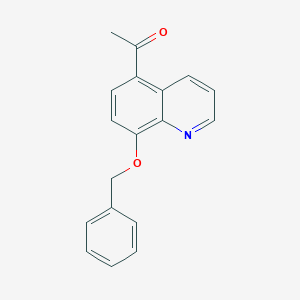
5-アセチル-8-ベンジルオキシキノリン
概要
説明
5-Acetyl-8-benzyloxyquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic effects, including anti-acetylcholinesterase inhibitors and fluorescent chemosensors. Although the provided papers do not directly discuss 5-Acetyl-8-benzyloxyquinoline, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives, which can be informative for understanding the characteristics of 5-Acetyl-8-benzyloxyquinoline.
Synthesis Analysis
The synthesis of quinoline derivatives often involves Friedel-Crafts acetylation reactions, as demonstrated in the synthesis of 5-acetyl-8-hydroxyquinoline . This reaction typically uses acetyl chloride and a Lewis acid catalyst to introduce an acetyl group into the quinoline structure. The process results in the formation of acetylated quinolines with good yields. It is reasonable to infer that a similar synthetic approach could be applied to synthesize 5-Acetyl-8-benzyloxyquinoline, with the appropriate benzyloxy substituent in place of the hydroxy group.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecule and can provide information on the conformation and configuration of the substituents. For instance, the crystallographic study of a styrylquinoline derivative showed a coplanar conformation between the benzene ring and the quinoline core . This information is crucial for understanding the molecular interactions and potential binding modes of the compound within biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including condensation reactions to form chalcone derivatives . These reactions typically involve the reaction of acetylated quinolines with aromatic aldehydes. The reactivity of the acetyl group in 5-Acetyl-8-benzyloxyquinoline could similarly allow for further chemical modifications, potentially leading to the formation of new compounds with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of an acetyl group can affect the electron distribution within the molecule, potentially altering its chemical behavior . Additionally, the presence of a benzyloxy group in 5-Acetyl-8-benzyloxyquinoline would likely impact its physical properties, such as solubility in organic solvents, compared to hydroxyquinoline derivatives.
科学的研究の応用
抗がん活性
5-アセチル-8-ベンジルオキシキノリンを含むキノリン誘導体は、抗がん治療において大きな可能性を秘めていることが明らかになっています。それらはさまざまな生物学的標的に作用し、がん細胞の増殖を阻害することができます。 この化合物は、FDA承認の他のキノリン系抗がん剤と構造的に類似していることから、この分野での有効性が示唆されています .
抗酸化特性
キノリン核は、神経変性疾患など、多くの疾患に関連する酸化ストレスと戦う上で重要な抗酸化特性を示すことが知られています。 5-アセチル-8-ベンジルオキシキノリンの研究は、新しい抗酸化剤の開発につながる可能性があります .
抗炎症作用
炎症は、有害な刺激に対する生物学的反応であり、過剰な炎症は、慢性疾患につながる可能性があります。 キノリン誘導体は、抗炎症効果を示しており、5-アセチル-8-ベンジルオキシキノリンは、新しい抗炎症薬の開発の候補となる可能性があります .
抗菌および抗細菌効果
研究では、キノリン化合物は、幅広い抗菌および抗細菌活性を有することが示されています。 5-アセチル-8-ベンジルオキシキノリンは、薬剤耐性菌を含むさまざまな細菌株に対して有効である可能性があり、感染症対策における貴重な研究対象となっています .
抗結核の可能性
結核は、依然として世界的な健康上の課題であり、常に新しい薬剤が求められています。キノリン誘導体は、抗結核活性を有することが報告されています。 この文脈における5-アセチル-8-ベンジルオキシキノリンの調査は、新しい治療薬の発見に貢献する可能性があります .
抗マラリア応用
キノリン系化合物は、クロロキンが有名な例として、抗マラリア治療において長い歴史があります。 5-アセチル-8-ベンジルオキシキノリンの構造的特徴は、新しい抗マラリア薬の合成に有望な候補となっています .
作用機序
特性
IUPAC Name |
1-(8-phenylmethoxyquinolin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSIKCNONKHROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548264 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26872-48-0 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)



![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)



![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)


![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)